Dimethyl-D 6-amine hydrochloride
Overview
Description
Dimethyl-D 6-amine hydrochloride: is a deuterated derivative of methanamine, where hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-D 6-amine hydrochloride typically involves the deuteration of methanamine. This process can be achieved through the reaction of methanamine with deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent to ensure maximum incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated water as the deuterium source. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-D 6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions are typically deuterated derivatives of the original compound, which retain the isotopic labeling.
Scientific Research Applications
Chemistry: In chemistry, Dimethyl-D 6-amine hydrochloride is used as a tracer in reaction mechanisms to study the kinetic isotope effect. It helps in understanding the reaction pathways and the role of hydrogen atoms in chemical reactions.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. It is also used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can alter the metabolic stability and pharmacokinetics of drugs, leading to improved efficacy and reduced side effects.
Industry: In the industrial sector, deuterated compounds are used in the production of deuterated solvents and reagents, which are essential for various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of Dimethyl-D 6-amine hydrochloride involves the interaction of the deuterated amine with its molecular targets. The presence of deuterium atoms can influence the bond strength and reaction kinetics, leading to altered chemical and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Dimethylamine-d7: A deuterated derivative of dimethylamine.
Perdeutero-dimethylamine: A fully deuterated form of dimethylamine.
Deuterio-bis-trideuteriomethyl-amine: Another deuterated amine with similar properties.
Comparison: Dimethyl-D 6-amine hydrochloride is unique due to its specific isotopic labeling pattern, which provides distinct advantages in tracing studies and kinetic isotope effect analysis. Compared to other deuterated amines, it offers a different balance of deuterium incorporation and chemical reactivity, making it suitable for specific research applications.
Properties
IUPAC Name |
N,1,1,1-tetradeuterio-N-(dideuteriomethyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D2,2D3;/hD | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-OXPPVIBQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])N([2H])C([2H])([2H])[2H].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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